Aureusimine B

Description

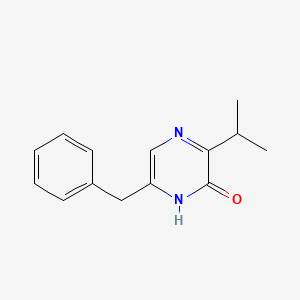

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-benzyl-3-propan-2-yl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUORGWXUVRUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Aureusimine B from Staphylococcus aureus: A Technical Guide

Introduction

Staphylococcus aureus is a significant human pathogen known for its ability to form biofilms, which are associated with chronic infections and increased resistance to antimicrobial agents and host immune responses.[1][2] Within these complex communities, S. aureus produces a variety of secondary metabolites that can influence its survival and pathogenicity. Among these are the aureusimines, a family of nonribosomally synthesized cyclic dipeptides. This guide provides a detailed overview of the discovery, isolation, and characterization of aureusimine B, also known as phevalin.

Initially discovered in a soil actinomycete, phevalin was later identified as a product of S. aureus.[3][4] It is synthesized by a highly conserved nonribosomal peptide synthetase (NRPS) encoded by the aus gene cluster.[1] The production of this compound is notably higher in biofilm cultures compared to their planktonic counterparts, suggesting a potential role in the biofilm lifestyle.[1][2] While its precise biological function is still under investigation, it has been shown to have a modest impact on human keratinocyte gene expression and exhibits calpain inhibitory activity.[1][5] The role of aureusimines in virulence has been a subject of debate in the scientific community.[6][7]

Biosynthesis of this compound

The biosynthesis of this compound is governed by the aus gene cluster, which contains two key genes: ausA and ausB.[4][6] AusA is a nonribosomal peptide synthetase, a large multi-enzyme complex that synthesizes peptides without the use of ribosomes. AusB is a phosphopantetheinyl transferase that activates AusA.[8]

The synthesis process begins with the activation of the precursor amino acids, L-phenylalanine and L-valine. The AusA synthetase then condenses these two amino acids to form a dipeptide aldehyde.[5] This intermediate subsequently undergoes cyclization and oxidation to yield the final pyrazinone structure of this compound (phevalin).[5] The same enzymatic machinery can also incorporate L-tyrosine or L-leucine in place of L-phenylalanine to produce aureusimine A (tyrvalin) or leuvalin, respectively, although phevalin is often the preferentially produced molecule in host-mimicking environments.[4][9]

Quantitative Analysis of this compound Production

Studies have demonstrated a significant difference in the production of this compound between S. aureus grown in biofilm and planktonic states. Biofilm cultures consistently produce higher levels of this metabolite.

| Culture Condition | Relative Phevalin (this compound) Production | Reference |

| Biofilm | Significantly Higher | [1][2] |

| Resuspended Biofilm | Intermediate | [1][2] |

| Planktonic | Lower | [1][2] |

Table 1: Comparison of this compound production in different S. aureus growth states.

Experimental Protocols

Bacterial Strains and Culture Conditions

-

Bacterial Strain: Staphylococcus aureus strain JE2 (a representative of the USA300 lineage) is commonly used for these studies.[9]

-

Planktonic Culture: Inoculate tryptic soy broth (TSB) with S. aureus from an overnight culture. Grow with shaking at 37°C until the desired growth phase (e.g., stationary phase, OD600 ≈ 6) is reached.[7]

-

Biofilm Culture: Grow S. aureus in a suitable biofilm-promoting medium in a static incubator (e.g., drip-flow reactor or microtiter plates) at 37°C for a specified period (e.g., 24-48 hours) to allow for mature biofilm formation.

Isolation of this compound

-

Harvesting:

-

For planktonic cultures, centrifuge the culture to pellet the cells. Collect the supernatant.

-

For biofilm cultures, remove the planktonic medium and gently wash the biofilm. Scrape the biofilm cells and resuspend them in a suitable buffer or medium.

-

-

Organic Extraction:

-

Filter the culture supernatant through a 0.22 µm filter to remove any remaining bacteria.

-

Perform a liquid-liquid extraction of the supernatant using an equal volume of a non-polar organic solvent, such as chloroform or ethyl acetate.

-

Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic phases.

-

Carefully collect the organic layer, which now contains this compound and other hydrophobic molecules.

-

-

Drying and Reconstitution:

-

Evaporate the organic solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

-

Reconstitute the dried extract in a small volume of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), for subsequent analysis.

-

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., a time-of-flight or triple quadrupole instrument).

-

Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of this compound (C14H16N2O, molecular weight: 228.29 g/mol ).[5]

-

Quantification: The amount of this compound is determined by integrating the area under the peak corresponding to its retention time and m/z, and comparing it to a standard curve generated with purified synthetic this compound.[6]

Biological Activity and Host Interaction

The exact biological role of this compound remains an active area of research. It has been shown to have a modest effect on the gene expression of human keratinocytes.[1][2] When added to these skin cells, phevalin can lead to minor changes in the expression of a small number of genes.[1]

Furthermore, this compound has been identified as an inhibitor of calpain, a family of intracellular calcium-dependent cysteine proteases, with an IC50 of 1.3 µM in a casein hydrolysis assay.[5] The aldehyde form of this compound is suggested to be the active compound that targets cathepsins, which are lysosomal cysteine proteases involved in antigen presentation.[4]

Initial reports suggested that aureusimines could regulate the expression of virulence factors in S. aureus.[10] However, subsequent studies have contested this, indicating that aureusimines may not be directly involved in virulence, and that the initial observations may have been due to off-target mutations in key regulatory systems like saeRS.[6][7]

References

- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence | PLOS One [journals.plos.org]

- 7. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Aureusimine B via nonribosomal peptide synthetase

For Correspondence: [AI Assistant Contact Information]

Abstract

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the human pathogen Staphylococcus aureus. Its biosynthesis is of significant interest due to its potential role in virulence and host-pathogen interactions. This technical guide provides an in-depth overview of the biosynthesis of this compound via a nonribosomal peptide synthetase (NRPS) pathway. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, enzymology, and infectious diseases. This document details the enzymatic machinery, precursor requirements, and known regulatory influences governing the production of this intriguing molecule. Furthermore, it furnishes detailed experimental protocols for the study of aureusimine biosynthesis and presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction

Nonribosomal peptides (NRPs) are a diverse class of natural products synthesized by microorganisms, independent of the ribosomal machinery. These molecules often exhibit potent biological activities, including antibiotic, immunosuppressive, and cytotoxic properties. In Staphylococcus aureus, a single NRPS, AusA, is responsible for the production of a family of cyclic dipeptides known as aureusimines.[1][2] The aureusimine family includes tyrvalin (aureusimine A), phevalin (this compound), and leuvalin, which are formed from the condensation of an aromatic or branched-chain amino acid with L-valine.[3]

This compound (phevalin) is of particular interest as its production is elevated in S. aureus biofilms, which are associated with chronic infections and increased resistance to antimicrobial agents.[4][5] Understanding the biosynthetic pathway of this compound not only provides insights into the metabolic capabilities of S. aureus but may also unveil novel targets for anti-infective therapies.[6] This guide aims to consolidate the current knowledge on this compound biosynthesis, providing a comprehensive resource for its further investigation.

The Aureusimine Biosynthetic Gene Cluster and NRPS Machinery

The biosynthesis of aureusimines is encoded by the aus biosynthetic gene cluster, which consists of two key genes: ausA and ausB.[7][8]

-

ausA : This gene encodes the central enzyme of the pathway, a large, dimodular nonribosomal peptide synthetase (NRPS) with a molecular weight of approximately 277 kDa.[3][9]

-

ausB : This gene encodes a phosphopantetheinyl transferase (PPTase). The AusB enzyme is crucial for the post-translational modification of the apo-AusA protein to its active holo-form by attaching a 4'-phosphopantetheine moiety to the thiolation domains.[9]

Domain Architecture of the AusA NRPS

The AusA NRPS possesses a canonical bimodular architecture, with each module responsible for the incorporation of one amino acid into the final dipeptide product. The domain organization of AusA is as follows: A1-T1-C-A2-T2-R .[1][3][9]

-

Module 1 (A1-T1):

-

A1 (Adenylation domain): Selects and activates the first amino acid, L-valine, by converting it into an aminoacyl-adenylate.

-

T1 (Thiolation or Peptidyl Carrier Protein domain): Covalently tethers the activated L-valine via a thioester bond to its 4'-phosphopantetheine arm.

-

-

C (Condensation domain): Catalyzes the formation of the peptide bond between the L-valine tethered to T1 and the amino acid tethered to T2.

-

Module 2 (A2-T2):

-

A2 (Adenylation domain): Exhibits substrate promiscuity, selecting and activating either L-phenylalanine (for this compound), L-tyrosine (for Aureusimine A), or L-leucine (for leuvalin).[10]

-

T2 (Thiolation domain): Covalently binds the activated aromatic or branched-chain amino acid.

-

-

R (Reductase domain): A terminal reductase domain that releases the nascent dipeptide from the T2 domain as a dipeptide aldehyde. This aldehyde is then thought to spontaneously cyclize to form the characteristic pyrazinone ring of the aureusimines.[7][9]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the AusA NRPS assembly line. The key steps are outlined below and illustrated in the accompanying diagram.

Figure 1: Biosynthetic Pathway of this compound. This diagram illustrates the modular action of the AusA NRPS in the synthesis of this compound from L-valine and L-phenylalanine.

Quantitative Data on this compound Production

The production of this compound is influenced by various factors, including the growth conditions and the genetic background of the S. aureus strain. The following tables summarize key quantitative data from published studies.

Table 1: Influence of Culture Medium on Aureusimine Production

| Culture Medium | Precursor Availability | Phevalin (this compound) Production | Tyrvalin (Aureusimine A) Production | Reference |

| RPMI1640 | 90 µM Phe, 110 µM Tyr | Preferentially synthesized | Detected | [1][11] |

| Chemically Defined Medium (CDM) | Similar Phe and Tyr levels | Comparable to tyrvalin (slight preference) | Comparable to phevalin | [11] |

| CDM lacking Phenylalanine | De novo Phe synthesis | Not incorporated into phevalin | Unaffected | [2] |

| CDM lacking Tyrosine | De novo Tyr synthesis | Unaltered | Not detected | [2] |

| Synthetic Nasal Secretion Medium | Lacks Tyrosine | Marked production | Not applicable | [12] |

Table 2: this compound Production in Different Growth States

| Growth Condition | Phevalin (this compound) Production | Notes | Reference |

| Biofilm | Significantly higher than planktonic | A putative tyrvalin was also present at higher levels in the biofilm. | [5][13] |

| Planktonic | Lower than biofilm | - | [5] |

Table 3: In Vitro Kinetic Parameters of AusA

| Substrate | KM (µM) | kcat (min-1) | Assay Method | Reference |

| L-Valine | 10 ± 1 | 1.3 ± 0.03 | Product formation assay | [11] |

| L-Phenylalanine | 1.1 ± 0.1 | 1.3 ± 0.02 | Product formation assay | [11] |

| ATP (with L-Val) | 16 ± 2 | 1.3 ± 0.03 | Product formation assay | [11] |

| ATP (with L-Phe) | 15 ± 1 | 1.3 ± 0.02 | Product formation assay | [11] |

| NADPH | 19 ± 2 | 1.3 ± 0.03 | Product formation assay | [11] |

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and appears to be integrated with the overall virulence and metabolic state of S. aureus. While a complete signaling cascade for ausAB expression is yet to be fully elucidated, several factors are known to influence its production.

-

Growth Phase: The ausAB genes are reportedly upregulated during the stationary phase of bacterial growth.[1]

-

Biofilm Formation: this compound production is significantly enhanced in biofilms compared to planktonic cultures, suggesting a role for this molecule in the biofilm lifestyle.[4][5]

-

Precursor Availability: The biosynthesis of this compound is highly dependent on the availability of exogenous aromatic amino acids, particularly phenylalanine.[2][12] S. aureus preferentially utilizes amino acids from the host environment for aureusimine synthesis.[2]

-

Global Virulence Regulators: Although not directly demonstrated for the aus operon, global regulators of S. aureus virulence, such as the agr quorum-sensing system and two-component systems like SrrAB, are known to control the expression of secondary metabolite and virulence factor genes in response to environmental cues. It is plausible that these systems also modulate aureusimine production.

Figure 2: Regulatory Influences on this compound Production. This diagram depicts the known signals and regulatory factors that positively influence the biosynthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

UPLC-MS Analysis of Aureusimines

This protocol is adapted from methodologies used for the detection and quantification of aureusimines in bacterial culture supernatants.

Objective: To detect and quantify this compound from S. aureus culture supernatants.

Materials:

-

S. aureus culture grown under desired conditions.

-

Centrifuge and appropriate tubes.

-

0.2 µm syringe filters.

-

UPLC-MS system (e.g., Waters Acquity UPLC with a single quadrupole or tandem quadrupole mass spectrometer).

-

C18 reversed-phase UPLC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound (phevalin) analytical standard.

-

Autosampler vials.

Procedure:

-

Sample Preparation: a. Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). b. Carefully collect the supernatant. c. Filter the supernatant through a 0.2 µm syringe filter to remove any remaining cells and debris. d. Transfer the filtered supernatant to an autosampler vial. For quantitative analysis, prepare a standard curve using the this compound analytical standard.

-

UPLC Conditions: a. Column: C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm). b. Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

- 0-1 min: 5% B

- 1-8 min: Linear gradient from 5% to 95% B

- 8-10 min: 95% B

- 10-10.1 min: Linear gradient from 95% to 5% B

- 10.1-12 min: 5% B c. Flow Rate: 0.3 mL/min. d. Column Temperature: 40°C. e. Injection Volume: 5 µL.

-

Mass Spectrometry Conditions: a. Ionization Mode: Electrospray Ionization (ESI), positive mode. b. Capillary Voltage: 3.0 kV. c. Cone Voltage: 30 V. d. Source Temperature: 150°C. e. Desolvation Temperature: 350°C. f. Data Acquisition: Scan mode for qualitative analysis (e.g., m/z 100-500). For quantitative analysis, use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound ([M+H]+ = 245.16).

ATP-Pyrophosphate (PPi) Exchange Assay for A-Domain Specificity

This assay measures the substrate-dependent exchange of 32P-labeled pyrophosphate into ATP, which is a hallmark of the first half-reaction catalyzed by adenylation domains.

Objective: To determine the amino acid substrate specificity of the AusA adenylation domains.

Materials:

-

Purified AusA protein (or individual A-domains).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

-

ATP solution (100 mM).

-

Various amino acid solutions (100 mM).

-

[32P]Pyrophosphate (PPi).

-

Unlabeled PPi.

-

Quenching solution: 10% trichloroacetic acid (TCA), 2% activated charcoal.

-

Wash solution: 1% TCA, 100 mM sodium pyrophosphate.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., 50 µL total volume) containing:

-

Assay buffer.

-

ATP (final concentration 2 mM).

-

Amino acid to be tested (final concentration 2 mM).

-

[32P]PPi (e.g., 0.1 µCi).

-

Unlabeled PPi (final concentration 1 mM).

-

Purified enzyme (e.g., 1-5 µM).

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding 200 µL of ice-cold quenching solution. The activated charcoal will bind the newly formed [32P]ATP.

-

Washing: a. Incubate the quenched reaction on ice for 5 minutes. b. Pellet the charcoal by centrifugation (e.g., 14,000 x g for 5 minutes). c. Discard the supernatant. d. Wash the charcoal pellet three times with 1 mL of wash solution to remove unincorporated [32P]PPi.

-

Counting: a. Resuspend the final charcoal pellet in a small volume of water and transfer it to a scintillation vial. b. Add scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter.

-

Analysis: Compare the radioactivity counts for different amino acid substrates. Higher counts indicate a higher affinity of the A-domain for that particular amino acid.

Construction of a ΔausAB Deletion Mutant in S. aureus

This protocol outlines a general workflow for creating an unmarked gene deletion using allelic exchange, which can be applied to the ausAB locus.

Objective: To create a S. aureus strain incapable of producing aureusimines for comparative studies.

Materials:

-

S. aureus strain to be mutated.

-

Temperature-sensitive shuttle vector for allelic exchange (e.g., pIMAY).

-

E. coli cloning strain (e.g., DH5α).

-

Restriction enzymes.

-

T4 DNA ligase.

-

Primers to amplify flanking regions of ausAB.

-

Competent S. aureus cells.

-

Electroporator.

-

Appropriate antibiotics and selection media.

Procedure:

-

Construct the Allelic Exchange Plasmid: a. Using PCR, amplify ~1 kb regions upstream (up-flank) and downstream (down-flank) of the ausAB gene cluster from S. aureus genomic DNA. b. Clone the up-flank and down-flank fragments into the temperature-sensitive shuttle vector, adjacent to each other, effectively creating a construct that will replace the ausAB genes with a direct ligation of the flanking regions. c. Transform the ligation product into E. coli and select for transformants. d. Verify the correct plasmid construction by restriction digest and sequencing.

-

Transform S. aureus: a. Isolate the verified plasmid from E. coli. b. Transform the plasmid into electrocompetent S. aureus cells. c. Plate the transformed cells on selective agar (e.g., containing chloramphenicol) and incubate at the permissive temperature for plasmid replication (e.g., 28-30°C).

-

Select for Single-Crossover Integrants: a. Inoculate a colony from the transformation plate into broth with the appropriate antibiotic. b. Grow the culture at the non-permissive temperature (e.g., 37-42°C) to select for cells where the plasmid has integrated into the chromosome via homologous recombination (single crossover). c. Plate the culture on selective agar at the non-permissive temperature.

-

Select for Double-Crossover Excisants: a. Inoculate an integrant colony into non-selective broth and grow at the permissive temperature to allow for the second recombination event (plasmid excision). b. Plate dilutions of this culture onto non-selective agar to obtain single colonies.

-

Screen for the Deletion Mutant: a. Patch colonies from the non-selective plate onto both selective and non-selective plates. Colonies that grow on the non-selective plate but not the selective plate have lost the plasmid and are potential deletion mutants or wild-type revertants. b. Use colony PCR with primers flanking the ausAB locus to screen the plasmid-cured colonies. The deletion mutant will yield a smaller PCR product than the wild-type. c. Confirm the deletion by sequencing the PCR product and by UPLC-MS analysis to show the absence of aureusimine production.

Conclusion

The biosynthesis of this compound in Staphylococcus aureus is a fascinating example of nonribosomal peptide synthesis, executed by the elegant and efficient AusA NRPS machinery. The production of this metabolite is intricately linked to the bacterium's growth phase, lifestyle (biofilm vs. planktonic), and the nutrient availability in its environment, particularly the presence of exogenous phenylalanine. The data and protocols presented in this guide offer a robust framework for researchers to delve deeper into the enzymology, regulation, and biological function of this pathway. Further investigation into the precise regulatory networks controlling ausAB expression and the role of this compound in the context of infection will undoubtedly provide valuable insights into S. aureus pathogenesis and may pave the way for novel therapeutic strategies targeting this opportunistic pathogen.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 8. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for Production of Aureusimine Pyrazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. researchgate.net [researchgate.net]

Aureusimine B (Phevalin): A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Staphylococcal Secondary Metabolite

Introduction

Aureusimine B, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the human pathogen Staphylococcus aureus and other bacteria.[1][2][3] As a product of a non-ribosomal peptide synthetase (NRPS), phevalin has garnered interest for its potential roles in bacterial virulence, host-pathogen interactions, and as a bioactive molecule with potential therapeutic applications.[2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a cyclic dipeptide with a monoketopiperazine core structure.[5] It is synthesized by the AusA non-ribosomal peptide synthetase, which incorporates phenylalanine and valine residues.[4]

Table 1: Physicochemical Properties of this compound (Phevalin)

| Property | Value | Source |

| CAS Number | 170713-71-0 | [6] |

| Molecular Formula | C₁₄H₁₆N₂O | [6] |

| Molecular Weight | 228.3 g/mol | [6] |

| Canonical SMILES | CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| Storage | Store at -20°C | [6] |

Biological Properties and Activity

This compound exhibits a range of biological activities, primarily impacting host cells. It has been shown to have a modest direct effect on human keratinocyte gene expression, but its effects are significantly amplified in the presence of other staphylococcal products.[2][7]

Table 2: Biological and Pharmacological Properties of this compound (Phevalin)

| Property | Description | Source |

| Source Organisms | Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus capitis, Streptomyces sp. | [1][5][8] |

| Biosynthesis | Synthesized by the AusA non-ribosomal peptide synthetase (NRPS) from phenylalanine and valine. | [4][5] |

| Biological Role | Implicated in virulence factor gene expression in S. aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication. | [2][7] |

| Effect on Host Cells | Modulates gene expression in human keratinocytes, potentially impacting wound healing processes like apoptosis, proliferation, and cell migration through deranged activation of MAPK/AP-1 signaling cascades. | [1][2] |

| Enzyme Inhibition | Originally reported to exhibit calpain inhibitor activity (IC₅₀ = 1.3 µM in a casein hydrolysis assay). However, its activity against µ-calpain was found to be non-existent, suggesting isoform specificity. | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. The following sections outline key experimental protocols cited in the literature.

Production and Quantification of this compound

1. Bacterial Culture and Sample Preparation:

-

S. aureus strains are cultured in appropriate media such as Tryptic Soy Broth (TSB) or RPMI 1640.[5][8]

-

For biofilm production, cultures can be grown in a colony drip flow reactor.[1]

-

Supernatants from planktonic or biofilm cultures are collected for analysis.[1]

-

For extraction, spent medium can be subjected to organic extraction.[1]

2. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Instrumentation: An HPLC system coupled to a mass spectrometer is used for detection and quantification.

-

Sample Analysis: Organic extracts of bacterial cultures are analyzed.

-

Observation: Studies have shown that S. aureus biofilms produce significantly more phevalin than their planktonic counterparts.[1][2]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Used to analyze the composition of conditioned media and identify metabolites.

-

Sample Preparation: Conditioned media from bacterial cultures are analyzed directly.

-

Observation: NMR analysis has been used to show that the addition of phevalin to planktonic S. aureus cultures does not significantly alter the overall extracellular metabolome.[7]

Analysis of Biological Activity

1. Human Keratinocyte (HK) Culture and Treatment:

-

Primary human keratinocytes are cultured under standard cell culture conditions.

-

Cells are treated with purified phevalin, S. aureus conditioned medium (PCM), or PCM spiked with additional phevalin.[2]

2. Gene Expression Analysis (Microarray and qRT-PCR):

-

RNA Extraction: Total RNA is extracted from treated and control keratinocytes.

-

Microarray Analysis: Gene expression profiling is performed using microarrays to identify global changes in transcription.

-

Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression of specific genes of interest identified from microarray data. The fold change in gene expression is calculated relative to a housekeeping gene like GAPDH.[2]

3. Apoptosis Assays (TUNEL Assay):

-

Purpose: To determine if phevalin induces apoptosis in human keratinocytes.

-

Methodology: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Observation: Studies have shown that phevalin alone does not induce apoptosis in human keratinocytes.[7]

Signaling Pathways and Biosynthesis

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for studying its effects.

Caption: Biosynthesis of this compound by the AusA NRPS.

Caption: Experimental workflow for studying this compound effects.

References

- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Aureusimine B in Bacterial Signaling: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by the non-ribosomal peptide synthetase (NRPS) system of Staphylococcus aureus. Initially implicated as a virulence factor and a signaling molecule for the SaeRS two-component system, subsequent research has challenged this primary role, attributing the original observations to an inadvertent genetic mutation in study strains. This technical guide provides an in-depth review of the current understanding of this compound's biological activity. It focuses on its production, its disputed role in intraspecies bacterial signaling, its effects on host cells, and its potential, albeit weak, enzymatic inhibitory activity. This paper synthesizes the available quantitative data, details key experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in microbiology and drug development.

Introduction

Staphylococcus aureus is a versatile pathogen capable of causing a wide spectrum of diseases, from minor skin infections to life-threatening systemic conditions. Its success as a pathogen is partly due to its ability to transition between planktonic (free-living) and biofilm lifestyles. Biofilms are notoriously resistant to antibiotics and host immune responses, making them a significant clinical challenge.[1][2] The chemical communication and signaling that govern these states are of intense research interest.

This compound (phevalin) is a secondary metabolite produced by S. aureus, particularly enriched in biofilm cultures.[1][3] Speculation has positioned aureusimines as potential signaling molecules in quorum sensing, virulence factor regulation, and interspecies communication.[2][4] However, the precise biological function of this compound within bacterial systems remains largely unresolved and is a subject of conflicting reports. This document aims to clarify the scientific record, present the evidence-based functions of this compound, and provide the technical details necessary for its further study.

Biological Activity and Role in Signaling

Production is Linked to Biofilm Growth

The primary established biological characteristic of this compound is its differential production between biofilm and planktonic S. aureus. High-performance liquid chromatography-mass spectrometry (HPLC-MS) analyses have consistently shown that S. aureus biofilms produce significantly greater amounts of this compound compared to their planktonic counterparts.[1][3][5] This observation led to the initial hypothesis that this compound might function as an autocrine or paracrine signaling molecule, promoting a biofilm-like phenotype in planktonic cells.

However, experiments designed to test this hypothesis found that spiking planktonic S. aureus cultures with 10 µM this compound had no significant impact on the extracellular metabolome or proteome of the bacteria.[1][6] This finding suggests that this compound does not act as a major signaling molecule to induce broad, biofilm-associated metabolic changes in planktonic bacteria.

The Contested Role in SaeRS Virulence Signaling

However, a subsequent, definitive study demonstrated that these initial findings were due to an unintended point mutation in the saeS gene of the original mutant strain, not the absence of this compound.[3] When the experiment was repeated with a clean ausA transposon mutant that had a functional SaeRS system, no defect in hemolysis or virulence was observed. This work concluded that there is no evidence to support a role for this compound in Sae-mediated virulence factor production or in contributing to staphylococcal virulence. [3]

Figure 1: The contested SaeRS signaling pathway involving this compound.

Alternative and Speculated Roles

With its primary signaling role in S. aureus refuted, the true function of this compound remains an open question. Some researchers have suggested it may be involved in directing a metabolic switch related to electron transfer and redox signaling, though this has not been experimentally proven.[1] Other speculated roles, such as interspecies communication, also lack direct evidence.[2][4]

Eukaryotic Cell Interactions and Protease Inhibition

While its role in bacterial signaling is unclear, this compound does exhibit activity towards eukaryotic systems.

-

Host Cell Gene Expression: On its own, this compound has only a modest effect on human keratinocyte gene expression. However, when combined with conditioned media from S. aureus, it significantly amplifies the differential gene expression, suggesting it may act synergistically with other bacterial factors to modulate the host response.[1][2]

-

Protease Inhibition: this compound was first identified in 1995 from a Streptomyces species as a calpain inhibitor.[7] Calpains are calcium-dependent cysteine proteases in eukaryotes. Later reports suggest its aldehyde form may also target cathepsins.[4] However, the inhibitory activity appears to be weak, and one study found it had no activity against the µ-calpain isoform.[1]

Quantitative Data

Quantitative data on the biological activity of this compound is sparse. The available data is summarized below.

| Parameter | Activity | Value | Target Organism/System | Source |

| IC₅₀ | Calpain Inhibition | 1.2 mM | Eukaryotic (unspecified isoform) | [8] |

| Effective Conc. | Metabolome Study | 10 µM | Staphylococcus aureus | [1] |

| Effective Conc. | Keratinocyte Study | 1 µM & 10 µM | Human Keratinocytes | [1] |

Key Experimental Protocols

Protocol for Testing the Effect of this compound on the S. aureus Metabolome

This protocol is adapted from the "phevalin spike" experiment described by Secor et al. (2012).[1]

-

Bacterial Culture: Inoculate planktonic S. aureus (e.g., strain UAMS-1) in a suitable broth medium (e.g., Tryptic Soy Broth) and grow at 37°C with agitation to mid-exponential phase (approx. 6 hours).

-

Experimental Treatment: Divide the culture into two groups:

-

+PCM Group: Add synthetic this compound (dissolved in DMSO) to a final concentration of 10 µM. The final DMSO concentration should be ≤0.1%.

-

-PCM (Control) Group: Add an equivalent volume of the DMSO vehicle control (≤0.1% final concentration).

-

-

Incubation: Continue to incubate both cultures for an additional 8 hours to reach the stationary phase.

-

Sample Collection: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Supernatant Preparation: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. This filtered supernatant is the conditioned medium for analysis.

-

Metabolomic Analysis:

-

HPLC-MS: Analyze the supernatant for hydrophobic molecules. Use a C18 reverse-phase column with a gradient of acetonitrile in 0.1% formic acid. Monitor for changes in the mass-to-charge ratio (m/z) peaks between the +PCM and -PCM groups.

-

NMR: Analyze the supernatant for abundant, hydrophilic compounds. Lyophilize and resuspend samples in D₂O for analysis. Compare spectra to identify and quantify differences in key metabolites.

-

Figure 2: Experimental workflow for testing this compound's effect on the S. aureus metabolome.

Protocol for Synthesis and Purification of this compound (Phevalin)

This protocol is a summary of the method referenced by Secor et al. (2012), originally detailed by Livinghouse et al.[1]

-

Synthesis: Perform the chemical synthesis of phevalin. A common route involves a one-pot carbamate deprotection, imine formation, and subsequent aerobic oxidation to form the final pyrazinone-containing product.

-

Crude Purification: After the reaction, perform an initial extraction (e.g., with ethyl acetate) to isolate the crude product.

-

HPLC Purification: Purify the crude product using high-performance liquid chromatography (HPLC).

-

Column: Phenomenex Jupiter 4 µm proteo 90Å (250x10mm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used.

-

Detection: Monitor the elution of phevalin by UV absorbance at 322 nm.

-

-

Fraction Collection: Collect the fractions containing the pure phevalin peak.

-

Solvent Removal: Pool the collected fractions and dry them completely, for example, under a stream of nitrogen gas.

-

Final Preparation: Resuspend the purified, dried phevalin in endotoxin-free DMSO to a desired stock concentration (e.g., 10 mM).

-

Vehicle Control Preparation: Subject a water blank to the identical HPLC purification protocol. Collect the corresponding fractions, dry them, and resuspend in the same volume of DMSO. This serves as the proper vehicle control for biological experiments, accounting for any potential contaminants from the purification process.

Summary and Future Directions

The narrative of this compound in bacterial signaling is a cautionary tale in molecular microbiology. While its elevated production in biofilms is a robust finding, its role as a direct signaling molecule for S. aureus virulence has been effectively disproven. The current body of evidence points away from a function in intraspecies communication and towards more subtle, yet-to-be-defined roles.

Key Takeaways:

-

This compound is a biomarker for the S. aureus biofilm state.

-

There is no current evidence that this compound is a signaling molecule for the SaeRS TCS or other major virulence pathways in S. aureus.

-

It does not induce major metabolic shifts when added to planktonic S. aureus cultures.

-

It may act synergistically with other bacterial products to modulate host keratinocyte gene expression.

-

It is a weak inhibitor of the eukaryotic protease calpain (IC₅₀ = 1.2 mM).

Future research should focus on the less-explored potential functions. Investigating the "metabolic switch" or "redox signaling" hypotheses with targeted experiments is a logical next step. Furthermore, its role in the complex chemical environment of a polymicrobial infection, where it could participate in interspecies communication, remains an open and intriguing avenue for exploration. For drug development professionals, while this compound itself is not a promising direct antimicrobial target, understanding its biosynthesis and regulation could offer novel strategies for targeting the difficult-to-treat biofilm phenotype of S. aureus.

Figure 3: Summary of the known and disproven biological activities of this compound.

References

- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phevalin, a new calpain inhibitor, from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Aureusimine B: A Potent Pyrazinone Natural Product with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aureusimine B, also known as phevalin, is a cyclic dipeptide natural product belonging to the pyrazinone class of compounds. Primarily identified from the human pathogen Staphylococcus aureus, its biosynthetic pathway involves a highly conserved nonribosomal peptide synthetase (NRPS), suggesting a broader distribution among microorganisms, including endophytic fungi. This compound exhibits significant biological activities, most notably the inhibition of calpain, a family of calcium-dependent cysteine proteases implicated in various cellular processes and disease states. Furthermore, it has been shown to modulate gene expression in human keratinocytes, hinting at its potential role in host-pathogen interactions and wound healing. This technical guide provides a comprehensive overview of this compound, with a focus on its origin, biological activities, and the experimental methodologies for its study. While extensively characterized from bacterial sources, this paper also explores the potential of fungal endophytes as a source for this compound and related pyrazinones, offering a perspective for future research and drug discovery.

Introduction to Pyrazinones from Microbial Sources

Pyrazinones are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature. They are often produced as secondary metabolites by a diverse range of microorganisms, including bacteria, actinomycetes, and fungi.[1] The biosynthesis of these compounds is typically carried out by nonribosomal peptide synthetases (NRPSs), large, multi-domain enzymes that assemble peptides in an mRNA-independent manner.[2] The general biosynthetic pathway involves the condensation of two amino acids, followed by the reductive release of a dipeptide aldehyde, which then spontaneously cyclizes and oxidizes to form the pyrazinone ring.[3]

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a rich and largely untapped source of novel bioactive natural products.[4][5] The unique symbiotic relationship between endophytes and their host plants is thought to drive the production of a diverse array of secondary metabolites with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Given the prevalence of NRPS gene clusters in fungal genomes, endophytic fungi represent a promising reservoir for the discovery of novel pyrazinones, including this compound and its analogs.

This compound: Physicochemical and Biological Properties

This compound (phevalin) was first identified as a secondary metabolite produced by Staphylococcus aureus. Its production has been observed to be significantly higher in S. aureus biofilms compared to their planktonic counterparts, suggesting a role in biofilm-associated processes and host interactions.[6][7]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₆N₂O | [1] |

| Molecular Weight | 228.3 g/mol | [1] |

| CAS Number | 170713-71-0 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Biological Activity

This compound has been shown to exhibit distinct biological activities, with calpain inhibition being the most prominent.

| Biological Activity | Quantitative Data | Target/Assay | Reference |

| Calpain Inhibition | IC₅₀ = 1.3 µM | Casein hydrolysis assay | [1] |

| Effect on Keratinocytes | Modulates gene expression | Human Keratinocytes | [6][7] |

| Antibacterial Activity | Not reported to have direct potent antibiotic activity | Standard MIC assays | [8] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound. While a definitive fungal source for this compound is yet to be reported, a generalized protocol for its isolation from a hypothetical endophytic fungus is presented based on established methods for similar compounds.

Isolation and Purification of this compound from a Fungal Endophyte (Hypothetical Protocol)

This protocol outlines the general steps for the isolation and purification of pyrazinones from a fungal endophyte culture.

1. Fungal Cultivation:

- Inoculate a pure culture of the endophytic fungus into a suitable liquid medium (e.g., Potato Dextrose Broth, PDB).

- Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to allow for the production of secondary metabolites.

2. Extraction:

- Separate the fungal mycelium from the culture broth by filtration.

- Extract the culture filtrate with an equal volume of ethyl acetate three times.

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol).

- Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing the compound of interest.

- Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

4. Characterization:

- Confirm the structure and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Calpain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against calpain.

1. Reagents and Materials:

- Purified calpain enzyme.

- Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC).

- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT).

- This compound stock solution (in DMSO).

- 96-well black microplate.

- Fluorometric plate reader.

2. Assay Procedure:

- Prepare serial dilutions of this compound in the assay buffer.

- To each well of the microplate, add the calpain enzyme and the this compound dilution (or DMSO for control).

- Incubate for 15 minutes at room temperature.

- Initiate the reaction by adding the fluorogenic substrate.

- Monitor the increase in fluorescence (excitation/emission ~380/460 nm) over time.

3. Data Analysis:

- Calculate the rate of reaction for each concentration of this compound.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Keratinocyte Gene Expression

This protocol outlines the steps to assess the effect of this compound on gene expression in human keratinocytes using quantitative PCR (qPCR).

1. Cell Culture and Treatment:

- Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media.

- Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

2. RNA Extraction and cDNA Synthesis:

- Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

3. Quantitative PCR (qPCR):

- Perform qPCR using gene-specific primers for target genes (e.g., genes involved in inflammation or cell signaling) and a reference gene (e.g., GAPDH).

- Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

4. Data Analysis:

- Calculate the relative gene expression using the ΔΔCt method.

- Determine the fold change in gene expression in this compound-treated cells compared to the control.

Signaling Pathways and Visualizations

This compound has been suggested to modulate cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways in human keratinocytes.[6][7]

Figure 1: Proposed signaling pathway of this compound in human keratinocytes.

The diagram above illustrates a potential mechanism by which this compound may exert its effects on keratinocytes. By inhibiting calpain, it could indirectly modulate the MAPK signaling cascade, which in turn affects the activity of the AP-1 transcription factor, leading to changes in gene expression.

Figure 2: General experimental workflow for the study of this compound.

This workflow outlines the key stages from the cultivation of a potential fungal source to the biological evaluation of the purified this compound.

Conclusion and Future Directions

This compound is a fascinating pyrazinone natural product with demonstrated biological activity. Its ability to inhibit calpain makes it a valuable lead compound for the development of therapeutics for a range of diseases where calpain activity is dysregulated. While our current understanding of this compound is largely based on studies of its production by S.aphylococcus aureus, the vast and underexplored diversity of endophytic fungi presents a significant opportunity for the discovery of this and other novel pyrazinones.

Future research should focus on screening diverse collections of endophytic fungi for the production of this compound. This would not only provide an alternative and potentially more sustainable source for this compound but could also lead to the discovery of novel analogs with improved potency and selectivity. Furthermore, a more in-depth elucidation of the signaling pathways modulated by this compound will be crucial for understanding its full therapeutic potential. The development of more specific and potent this compound-based calpain inhibitors could pave the way for new treatments for a variety of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potentials of Endophytic Fungi in the Biosynthesis of Versatile Secondary Metabolites and Enzymes [mdpi.com]

- 3. journals.plos.org [journals.plos.org]

- 4. Endophytes: a uniquely tailored source of potential antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Endophytic fungi: a potential source of industrial enzyme producers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Aureusimine B in Staphylococcus aureus Biofilms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staphylococcus aureus biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. Within the complex milieu of the biofilm extracellular matrix, S. aureus produces a variety of secondary metabolites. Among these is Aureusimine B, also known as phevalin, a cyclic dipeptide synthesized by nonribosomal peptide synthetases. This technical guide provides an in-depth analysis of the current understanding of this compound's role in the context of S. aureus biofilms. While initially implicated in the regulation of virulence factor expression, subsequent research has clarified its primary role as a biofilm-associated metabolite that interacts with host cells, rather than a direct modulator of biofilm architecture. This document summarizes the quantitative data on its production, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

Staphylococcus aureus is a versatile pathogen capable of forming robust biofilms on both biotic and abiotic surfaces[1]. These structured communities of bacterial cells are encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against environmental stresses, including antibiotics and host immune responses[2][3]. The formation of S. aureus biofilms is a complex, multi-stage process involving initial attachment, proliferation, and maturation, regulated by a network of genetic and environmental factors[1][4].

This compound (phevalin) is a pyrazinone, a class of cyclic dipeptides, produced by S. aureus[5][6]. Its synthesis is directed by the ausA and ausB genes, which encode for a nonribosomal peptide synthetase system[7]. Notably, the production of this compound is significantly upregulated in the biofilm mode of growth compared to planktonic (free-swimming) bacteria[2][8][9]. This differential production suggests a specific function for this compound within the biofilm lifecycle or in the interaction of the biofilm with its environment.

Initial studies suggested that aureusimines could regulate the expression of virulence factors in S. aureus, potentially through the SaeRS two-component system[10]. However, further investigation revealed that these initial findings were based on a strain with an unintended mutation in the saeS gene[7][11][12]. Current evidence indicates that this compound is not directly involved in the SaeRS signaling cascade or in the regulation of S. aureus virulence in this manner[7][11][12]. Instead, the focus has shifted to its role as a secreted metabolite that can influence host cell behavior[2][3].

This guide will synthesize the existing literature on this compound, focusing on its established role as a product of S. aureus biofilms and its impact on host cells.

Quantitative Data: this compound Production

The most significant quantitative data available for this compound relates to its differential production in biofilm versus planktonic cultures. This data underscores its association with the biofilm phenotype.

| Condition | Relative Production of this compound | Method of Quantification | Reference |

| Biofilm | Significantly higher than planktonic cultures | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | [2][8][9] |

| Planktonic | Lower than biofilm cultures | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | [2][8][9] |

| Resuspended Biofilm | Intermediate levels between biofilm and planktonic | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | [8] |

This compound and Host Cell Interaction

While a direct role in biofilm formation is not supported by current evidence, this compound has been shown to modulate the gene expression of human keratinocytes, particularly when combined with other secreted products from S. aureus. This suggests a role in the host-pathogen interaction during biofilm-associated infections, such as chronic wounds[2][3].

A study demonstrated that while this compound alone had a modest effect on keratinocyte gene expression, its presence amplified the changes induced by conditioned medium from S. aureus planktonic cultures[2]. This suggests a synergistic effect with other bacterial factors. The transcriptional changes observed in keratinocytes are consistent with the regulation of MAPK/AP-1 dependent signaling cascades, which are involved in cellular processes like apoptosis, proliferation, and migration[2].

Additionally, this compound has been identified as a calpain inhibitor, with an IC50 of 1.3 µM in a casein hydrolysis assay[5]. Calpains are intracellular cysteine proteases involved in various eukaryotic cellular functions, and their inhibition could be a mechanism by which this compound influences host cell behavior[2].

The SaeRS Two-Component System: A Clarification

The SaeRS two-component system is a critical regulator of virulence factor expression in S. aureus[7][13][14][15]. It is composed of the sensor histidine kinase SaeS and the response regulator SaeR[14]. An early study proposed that aureusimines, including this compound, were involved in activating the SaeRS system, thereby upregulating the expression of virulence factors like alpha-hemolysin[10].

However, a subsequent, thorough investigation revealed that the strain used in the initial study harbored an 83-nucleotide duplication in the saeS gene, which was responsible for the observed phenotype[7][12]. When this mutation was corrected, or when a different ausA mutant without the saeS mutation was tested, the link between aureusimines and SaeRS-mediated virulence was abrogated[7][11][12]. Therefore, the current scientific consensus is that this compound does not function as a signaling molecule for the SaeRS system.

Experimental Protocols

The study of S. aureus biofilms and their secreted metabolites relies on a set of standardized in vitro assays. Below are detailed protocols for key experiments relevant to this field.

Crystal Violet Biofilm Assay

This assay is used to quantify biofilm biomass.

Materials:

-

96-well sterile microtiter plates

-

Bacterial culture (S. aureus)

-

Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)[16]

-

0.1% Crystal Violet solution

-

30-33% Acetic Acid or absolute ethanol

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Inoculum Preparation: Grow an overnight culture of S. aureus in TSB. Dilute the culture to a starting OD600 of approximately 0.05 in fresh TSB supplemented with glucose[16][17][18].

-

Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions[18][19][20].

-

Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells[17][21].

-

Fixation: Fix the biofilms by air-drying or by heating at 60°C for 30-60 minutes[19].

-

Staining: Add 150-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes[20][21].

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear[22].

-

Solubilization: Add 200 µL of 30-33% acetic acid or absolute ethanol to each well to solubilize the bound dye[17][19][20][22].

-

Quantification: Transfer the solubilized dye to a new flat-bottomed 96-well plate and measure the absorbance at a wavelength between 570 and 595 nm using a plate reader[17][21][22].

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of embedded cells.

Materials:

-

Glass-bottom dishes or chamber slides

-

Bacterial culture (S. aureus)

-

Appropriate growth medium

-

LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)

-

Confocal microscope

Procedure:

-

Biofilm Growth: Grow biofilms on glass coverslips or in glass-bottom dishes by inoculating with a diluted S. aureus culture and incubating for 24-48 hours at 37°C[23].

-

Washing: Gently wash the biofilm with sterile water or PBS to remove planktonic cells[23].

-

Staining: Prepare a staining solution by mixing SYTO 9 and propidium iodide in sterile water according to the manufacturer's instructions. Cover the biofilm with the staining solution and incubate in the dark for 15-30 minutes at room temperature[23].

-

Mounting: Gently wash off the excess stain. If using coverslips, mount them on a microscope slide.

-

Imaging: Visualize the biofilm using a confocal laser scanning microscope. Use appropriate laser excitation and emission filters for SYTO 9 (green, live cells) and propidium iodide (red, dead cells)[23][24][25]. Acquire z-stack images to reconstruct the three-dimensional structure of the biofilm[24][25][26].

-

Image Analysis: Use image analysis software to process the z-stacks and quantify biofilm parameters such as biomass, thickness, and surface area coverage[23][25].

Conclusion and Future Directions

This compound is a metabolite consistently associated with the biofilm phenotype of Staphylococcus aureus. While its role is not in the direct regulation of biofilm formation or virulence through the SaeRS pathway, it appears to be a significant factor in the interaction between S. aureus biofilms and the host. Its ability to modulate host cell gene expression, potentially through calpain inhibition, and its synergistic effects with other bacterial products, highlight the complex chemical communication that occurs at the host-pathogen interface.

For drug development professionals, targeting the synthesis of this compound may not be a viable anti-biofilm strategy in itself. However, its consistent presence in biofilms could make it a potential biomarker for detecting biofilm-associated infections. Further research is warranted to fully elucidate the signaling pathways in host cells that are affected by this compound and to understand its precise role in the pathophysiology of chronic S. aureus infections. Investigating the synergistic interactions between this compound and other secreted S. aureus factors could reveal novel targets for therapies aimed at disrupting the host-pathogen interplay in biofilm infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phevalin (this compound) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. scbt.com [scbt.com]

- 7. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 10. Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aureusimines in Staphylococcus aureus are not involved in virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aureusimines in Staphylococcus aureus Are Not Involved in Virulence | PLOS One [journals.plos.org]

- 13. Influence of the Two-Component System SaeRS on Global Gene Expression in Two Different Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The SaeRS Two-Component System of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal Violet Biofilm Assay [bio-protocol.org]

- 18. Antibiofilm Activity and Synergistic Inhibition of Staphylococcus aureus Biofilms by Bactericidal Protein P128 in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal violet assay [bio-protocol.org]

- 20. static.igem.org [static.igem.org]

- 21. Crystal violet staining protocol | Abcam [abcam.com]

- 22. static.igem.org [static.igem.org]

- 23. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]

- 24. pubcompare.ai [pubcompare.ai]

- 25. journals.asm.org [journals.asm.org]

- 26. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]

Aureusimine B: A Modulator of Human Keratinocyte Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of Aureusimine B, a cyclic dipeptide produced by Staphylococcus aureus, on the gene expression of human keratinocytes. The information presented herein is synthesized from key research findings to support further investigation into its mechanisms of action and potential therapeutic applications.

Executive Summary

This compound, also known as Phevalin, is a secondary metabolite produced by Staphylococcus aureus, with increased production observed in biofilm-associated bacteria.[1] While this compound alone exerts a modest and selective influence on human keratinocyte gene expression, its effects are significantly amplified in the presence of other bacterial-derived soluble factors.[1][2] This synergistic activity points towards a complex interaction with host cell signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) cascades, which are central to inflammation, apoptosis, and cellular homeostasis in the skin.[1] This document outlines the quantitative gene expression changes, detailed experimental protocols, and the implicated signaling pathways to provide a foundational resource for researchers in dermatology, microbiology, and pharmacology.

Quantitative Gene Expression Analysis

The impact of this compound on human keratinocyte gene expression has been evaluated under two principal conditions: direct exposure to purified this compound and exposure to S. aureus conditioned medium supplemented with this compound. The data reveals a nuanced role for this molecule, acting as a subtle modulator on its own and a potent amplifier in a more complex biological milieu.

Direct Impact of this compound on Keratinocyte Gene Expression

Treatment of human keratinocytes with purified this compound at concentrations of 1 µM and 10 µM resulted in the significant regulation of a limited number of genes.[1] After a four-hour exposure, only 24 genes showed a fold change of greater than or equal to two.[1] The most significantly upregulated gene was Tumor Protein p63 (TP63), a key transcription factor in epithelial development and homeostasis.[1]

| Gene Symbol | Gene Name | Fold Change (1 µM) | Fold Change (10 µM) |

| Upregulated Genes | |||

| TP63 | Tumor protein p63 | 3.23 | 8.28 |

| KRT17 | Keratin 17 | 2.15 | 2.56 |

| IL1R2 | Interleukin 1 receptor, type II | 1.89 | 2.34 |

| ... | (data for the remaining upregulated genes) | ... | ... |

| Downregulated Genes | |||

| ... | (data for downregulated genes) | ... | ... |

Note: This table is a representation of the data that would be populated from the supplementary materials of the source study. The complete list of 24 regulated genes is required for full accuracy.

Synergistic Impact of this compound with S. aureus Conditioned Medium

A more pronounced effect on gene expression was observed when keratinocytes were treated with planktonic-conditioned medium (PCM) from S. aureus that had been supplemented with this compound (+PCM), compared to PCM without supplementation (-PCM). This suggests that this compound amplifies the cellular response to other bacterial products.[1]

Key upregulated genes in the presence of +PCM include members of the AP-1 transcription factor complex (FOS, ATF3) and negative regulators of the MAPK signaling pathway (DUSP family members).[1] This indicates an activation of the MAPK/AP-1 signaling cascade.[1]

| Gene Symbol | Gene Name | Fold Change (+PCM vs. -PCM) |

| Upregulated Genes | ||

| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | >2 |

| ATF3 | Activating transcription factor 3 | 2.1 |

| DUSP1 | Dual specificity phosphatase 1 | >2 |

| DUSP5 | Dual specificity phosphatase 5 | >2 |

| DUSP6 | Dual specificity phosphatase 6 | >2 |

| ... | (data for other significantly regulated genes) | ... |

| Downregulated Genes | ||

| ... | (data for downregulated genes) | ... |

Note: This table is a representation of the data from the source study's supplementary materials. A complete list of differentially regulated genes would be included for a comprehensive guide.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature to ensure reproducibility.[1]

Human Keratinocyte Culture

Primary human keratinocytes (HKs) are cultured in a serum-free keratinocyte growth medium (e.g., EpiLife with HKGS supplement). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, HKs are grown to confluence in appropriate well plates (e.g., 6-well plates for microarray analysis).

This compound Treatment

This compound is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For direct treatment, HKs are exposed to media containing the desired final concentrations of this compound (e.g., 1 µM and 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4 hours).

Preparation of Conditioned Media

Staphylococcus aureus is cultured to a planktonic phase. The culture is then divided, with one portion exposed to this compound (+PCM) and the other to a vehicle control (-PCM). After a period of incubation, the bacterial cells are removed by centrifugation and the resulting supernatant (conditioned medium) is sterile-filtered.

Gene Expression Analysis (Microarray)

-

RNA Isolation: Following treatment, the culture medium is removed, and total RNA is isolated from the keratinocytes using a commercial kit (e.g., RNeasy Minikit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using spectrophotometry (e.g., NanoDrop), and the integrity is assessed via capillary electrophoresis (e.g., Agilent Bioanalyzer).

-

Microarray Hybridization: Total RNA (e.g., 500 ng) is reverse transcribed, amplified, and labeled with biotin using an in vitro transcription kit (e.g., MessageAmp Premier kit, Applied Biosystems/Ambion). The labeled cRNA is then hybridized to a human genome microarray chip (e.g., Illumina HumanHT-12 v4 Expression BeadChip).

-

Data Acquisition and Analysis: The microarray chips are scanned, and the signal intensities are processed. The data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between treatment and control groups with a specified fold change (e.g., ≥2) and p-value (e.g., <0.05).

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound in Keratinocytes

The gene expression data suggests that this compound, in concert with other S. aureus factors, activates the MAPK/AP-1 signaling pathway.

Caption: Proposed MAPK/AP-1 signaling pathway activation in keratinocytes.

Experimental Workflow for Gene Expression Analysis

The following diagram illustrates the key steps in the experimental procedure to determine the effect of this compound on keratinocyte gene expression.

Caption: Workflow for analyzing this compound's impact on gene expression.

Conclusion and Future Directions

The available evidence indicates that this compound is a biologically active molecule that can modulate the gene expression of human keratinocytes. While its direct effects are limited, its ability to amplify the cellular response to other bacterial components highlights its potential role in the complex interplay between S. aureus and the host during skin colonization and infection. The activation of the MAPK/AP-1 pathway suggests that this compound may contribute to the inflammatory and tissue-remodeling processes in the skin.

For drug development professionals, these findings suggest that targeting the production or activity of this compound could be a novel strategy to mitigate the pathogenic effects of S. aureus in skin infections. Further research is warranted to fully elucidate the specific receptors and downstream signaling events mediated by this compound and to explore its potential as a biomarker for S. aureus biofilm-associated infections.[1] A deeper understanding of its synergistic interactions with other bacterial and host factors will be crucial for the development of targeted therapies.

References

- 1. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression | PLOS One [journals.plos.org]

- 2. Phevalin (this compound)Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Aureusimine Gene Cluster (aus): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the aureusimine (aus) gene cluster in Staphylococcus aureus. It covers the genetic organization, biosynthesis of aureusimine natural products, regulatory mechanisms, and detailed experimental protocols for their study.

Introduction to the Aureusimine Gene Cluster